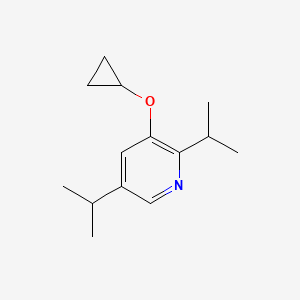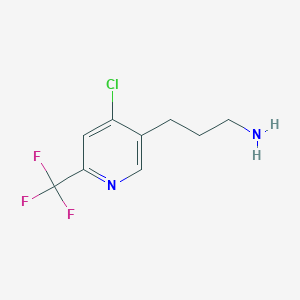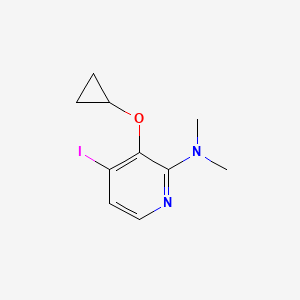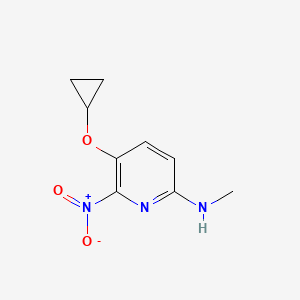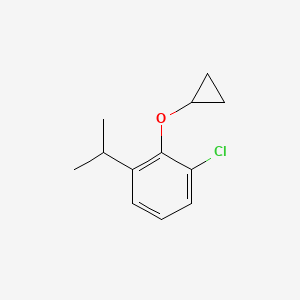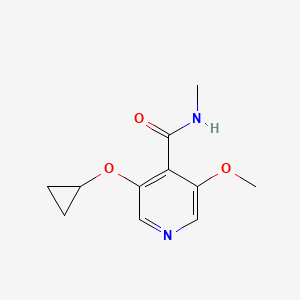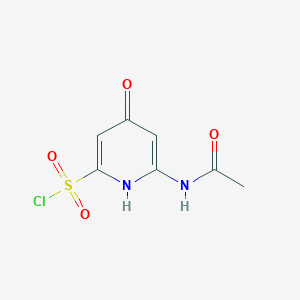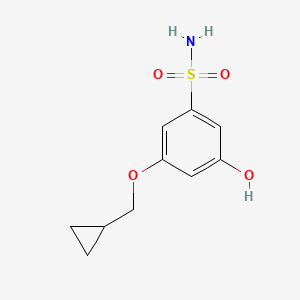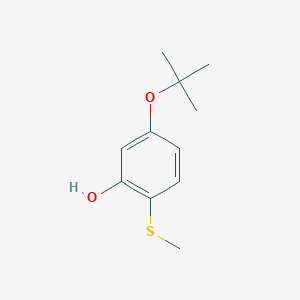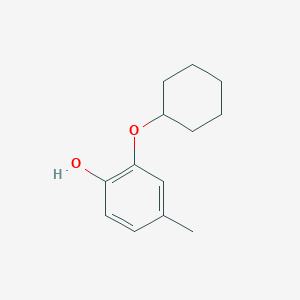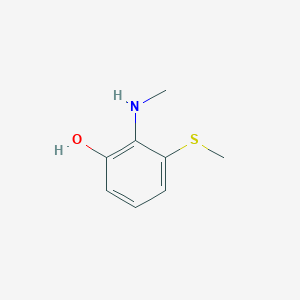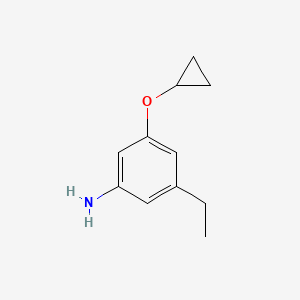
3-Cyclopropoxy-5-ethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-5-ethylaniline is an organic compound that belongs to the class of anilines It features a cyclopropoxy group and an ethyl group attached to the benzene ring, making it a unique derivative of aniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Cyclopropoxy-5-ethylaniline typically involves the introduction of the cyclopropoxy and ethyl groups onto the aniline ring. One common method is the nucleophilic substitution reaction, where a halogenated precursor undergoes substitution with a cyclopropoxy group.
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and reduction processes. The starting material, aniline, can be nitrated to form nitroaniline, which is then reduced to the corresponding amine. Subsequent reactions introduce the cyclopropoxy and ethyl groups under controlled conditions .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Cyclopropoxy-5-ethylaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines .
Applications De Recherche Scientifique
3-Cyclopropoxy-5-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and polymers.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-5-ethylaniline involves its interaction with specific molecular targets and pathways. The cyclopropoxy and ethyl groups can influence the compound’s reactivity and binding affinity to enzymes and receptors. These interactions can modulate biological processes and pathways, leading to various effects .
Comparaison Avec Des Composés Similaires
4-Ethylaniline: Similar in structure but lacks the cyclopropoxy group.
N-Ethylaniline: Contains an ethyl group but differs in the position and presence of the cyclopropoxy group
Uniqueness: 3-Cyclopropoxy-5-ethylaniline is unique due to the presence of both the cyclopropoxy and ethyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C11H15NO |
|---|---|
Poids moléculaire |
177.24 g/mol |
Nom IUPAC |
3-cyclopropyloxy-5-ethylaniline |
InChI |
InChI=1S/C11H15NO/c1-2-8-5-9(12)7-11(6-8)13-10-3-4-10/h5-7,10H,2-4,12H2,1H3 |
Clé InChI |
ZKMQKDWTABAIKX-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=CC(=C1)OC2CC2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


